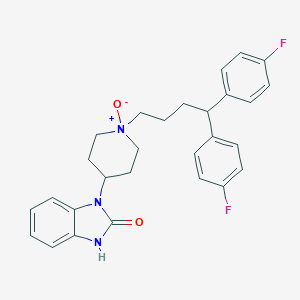

Pimozide N-Oxide

Description

Definition and Significance of N-Oxide Metabolites in Medicinal Chemistry

N-oxide metabolites are products of Phase I drug metabolism, formed when a nitrogen atom in a drug molecule is oxidized. This biochemical reaction is most common for tertiary amines and aromatic amines. mdpi.comnih.gov The enzymatic conversion is primarily catalyzed by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzyme systems found in the liver and other tissues. hyphadiscovery.commdpi.com

The formation of an N-oxide has several important consequences for a drug's properties. Key significances include:

Altered Physicochemical Properties: The N-oxide functional group (N⁺–O⁻) is highly polar and capable of forming strong hydrogen bonds. nih.govacs.org This typically increases the water solubility of the parent compound, which can facilitate its excretion from the body. acs.org

Modified Pharmacological Activity: The biological activity of N-oxide metabolites is unpredictable and varies significantly. google.com In many cases, N-oxidation leads to pharmacologically inactive metabolites, representing a deactivation and detoxification pathway. mdpi.com For example, clozapine-N-oxide, a metabolite of the atypical antipsychotic clozapine, is considered inactive. mdpi.com

Prodrug Potential: Conversely, some N-oxides can be reduced back to the parent tertiary amine in vivo. hyphadiscovery.comacs.org This reversible metabolism allows the N-oxide to function as a prodrug, gradually releasing the active parent drug. mdpi.com Notable examples include imipramine-N-oxide and amitriptyline-N-oxide, which are metabolites of the tricyclic antidepressants imipramine (B1671792) and amitriptyline, respectively, but also have been developed as prodrugs to deliver the parent compounds. mdpi.comnih.gov

The study of N-oxidation is therefore a critical component of drug development, aiding in the understanding of a drug's metabolic fate, identifying active or inactive metabolites, and exploring potential prodrug strategies.

Pimozide (B1677891) N-Oxide as a Key Biotransformation Product

Pimozide, a diphenylbutylpiperidine derivative, undergoes extensive metabolism in the liver. wikipedia.orge-lactancia.org Its biotransformation is complex, involving multiple pathways catalyzed predominantly by the cytochrome P450 isoenzymes CYP3A4, CYP2D6, and to a lesser extent, CYP1A2. drugs.comfda.govnih.gov

The major established metabolic pathways for pimozide are:

N-dealkylation: This is a primary route, leading to the formation of metabolites such as 1-(4-piperidyl)-2-benzimidazolinone (DHPBI) and 4,4-bis(4-fluorophenyl)butyric acid. e-lactancia.orgfda.govhres.ca The generation of DHPBI is primarily mediated by CYP3A4. nih.govpharmgkb.org

Hydroxylation: More recent research has identified hydroxylated metabolites, including 5-hydroxypimozide and 6-hydroxypimozide. nih.gov The formation of these metabolites has been strongly correlated with the activity of the CYP2D6 enzyme, providing a mechanistic basis for the observed influence of CYP2D6 genotype on pimozide clearance. nih.gov

Given that pimozide contains a tertiary piperidine (B6355638) nitrogen, it is structurally susceptible to N-oxidation. acs.orgnih.gov While N-dealkylation and hydroxylation are the most prominently documented biotransformation routes, the formation of Pimozide N-Oxide represents another plausible metabolic pathway. mdpi.com The chemical feasibility of this compound is evident from its existence as a synthetic impurity. ontosight.aisimsonpharma.com The characterization of this compound is important for a complete understanding of pimozide's metabolic profile, as N-oxide metabolites of related neuroleptics are often included in analytical screening methods. nih.gov

Data Tables

Physicochemical Properties of Pimozide and this compound

| Property | Pimozide | This compound |

|---|---|---|

| Chemical Formula | C₂₈H₂₉F₂N₃O wikipedia.org | C₂₈H₂₉F₂N₃O₂ simsonpharma.comlgcstandards.com |

| Molar Mass | 461.56 g/mol wikipedia.org | 477.55 g/mol simsonpharma.com |

| LogP | 6.3 nih.gov | Not Available |

| pKa (basic) | 7.32 nih.gov | Not Available |

| Appearance | Solid nih.gov | Solid caymanchem.com |

Major Metabolic Pathways of Pimozide

| Metabolic Pathway | Key Metabolite(s) | Primary Catalyzing Enzyme(s) | Reference(s) |

|---|---|---|---|

| N-dealkylation | 1-(4-piperidyl)-2-benzimidazolinone (DHPBI) | CYP3A4 | nih.govpharmgkb.org |

| Hydroxylation | 5-hydroxypimozide | CYP2D6 | nih.gov |

| Hydroxylation | 6-hydroxypimozide | CYP2D6 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-[1-[4,4-bis(4-fluorophenyl)butyl]-1-oxidopiperidin-1-ium-4-yl]-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29F2N3O2/c29-22-11-7-20(8-12-22)25(21-9-13-23(30)14-10-21)4-3-17-33(35)18-15-24(16-19-33)32-27-6-2-1-5-26(27)31-28(32)34/h1-2,5-14,24-25H,3-4,15-19H2,(H,31,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVNBLOUWOJISO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+](CCC1N2C3=CC=CC=C3NC2=O)(CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00148496 | |

| Record name | Pimozide N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083078-88-9 | |

| Record name | Pimozide N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1083078889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimozide N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIMOZIDE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC2BVV76IU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Pathways and Enzymatic Formation of Pimozide N Oxide

Mechanisms of N-Oxidation in Xenobiotic Biotransformation

N-oxidation is a crucial Phase I metabolic reaction for many foreign compounds, or xenobiotics, that contain nitrogen. frontiersin.orgmdpi.com This process introduces an oxygen atom onto the nitrogen atom of a molecule, which generally increases its polarity and water solubility, facilitating its excretion from the body. researchgate.netnih.gov The enzymes responsible for these transformations are primarily located in the smooth endoplasmic reticulum of liver cells. mdpi.comnih.gov

The oxidation of xenobiotics is catalyzed by monooxygenases, which incorporate one atom of molecular oxygen into the substrate while the other is reduced to water, a reaction requiring a reducing agent like NADPH. researchgate.netunl.edu While N-oxidation is a common pathway, other reactions such as N-dealkylation, where an alkyl group is removed from a nitrogen atom, also play a significant role in the metabolism of nitrogen-containing compounds. nih.govneu.edu.tr

Cytochrome P450 Monooxygenase Involvement in Pimozide (B1677891) N-Oxidation

The cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the oxidative metabolism of a vast array of drugs, including pimozide. mdpi.comahajournals.org These enzymes are central to Phase I biotransformation reactions. researchgate.netnih.gov

Specific Cytochrome P450 Isoforms (e.g., CYP1A2, CYP3A4) and Their Catalytic Roles

Several in vitro studies have demonstrated that the metabolism of pimozide is predominantly catalyzed by the CYP3A4 isoform, with a smaller contribution from CYP1A2. acs.orgresearchgate.net These enzymes are primarily responsible for the N-dealkylation of pimozide. drugbank.comresearchgate.net While N-dealkylation is a major pathway, the formation of N-oxide metabolites is also a possibility. acs.orgnih.gov

Research using recombinant human CYP enzymes has shown that CYP3A4 catalyzes the formation of the N-dealkylation product of pimozide at a significantly higher rate than CYP1A2. acs.orgresearchgate.net The kinetic parameters from these studies highlight the primary role of CYP3A4 in pimozide's metabolism. acs.org The involvement of both CYP3A4 and CYP1A2 suggests that the metabolism of pimozide can be influenced by factors that affect the expression and activity of these enzymes, such as co-administered drugs. acs.orgresearchgate.net

Recent studies have also identified other metabolites of pimozide, namely 5-hydroxypimozide and 6-hydroxypimozide, which are primarily formed by the CYP2D6 isoform. nih.govnih.govpharmgkb.org The formation of these hydroxylated metabolites, along with the N-dealkylation product, accounts for a significant portion of pimozide's biotransformation. nih.govpharmgkb.org

Flavin-Containing Monooxygenase (FMO) Contributions to Nitrogen Oxidation

In addition to the cytochrome P450 system, flavin-containing monooxygenases (FMOs) are another important class of enzymes involved in the Phase I metabolism of xenobiotics, particularly those containing soft-nucleophilic heteroatoms like nitrogen and sulfur. nih.govresearchgate.netplos.org FMOs, like CYPs, are monooxygenases that utilize NADPH and molecular oxygen to oxidize their substrates. nih.govxiahepublishing.com

The catalytic cycle of FMO involves the reduction of its FAD cofactor by NADPH, followed by a reaction with oxygen to form a stable flavin-hydroperoxide. nih.gov This "cocked gun" form of the enzyme can then react with any suitable nucleophilic substrate that enters the active site. nih.gov There are five functional FMO families in humans, with FMO1 and FMO3 being the most significant for drug metabolism. researchgate.netannualreviews.org While CYPs and FMOs can sometimes metabolize the same substrates, FMOs are generally not as easily induced or inhibited as CYPs. annualreviews.org This characteristic can be advantageous in drug design, as it may lead to fewer drug-drug interactions. plos.org Although the direct role of FMOs in the formation of Pimozide N-Oxide is not extensively detailed in the provided search results, their known function in N-oxidation of various drugs suggests a potential contribution. acs.orgnih.gov

In Vitro and Preclinical Metabolic Studies Identifying N-Oxide Metabolites of Pimozide

In vitro and preclinical studies have been instrumental in elucidating the metabolic pathways of pimozide. Early studies in rats identified oxidative N-dealkylation as a major metabolic route. hres.caresearchgate.net More recent in vitro investigations using human liver microsomes and recombinant CYP enzymes have provided a more detailed picture of the specific enzymes involved. acs.orgresearchgate.netnih.gov

These studies have consistently shown that CYP3A4 is the primary enzyme responsible for pimozide's metabolism, mainly through N-dealkylation. drugbank.comacs.orgresearchgate.net The contribution of CYP1A2 to this pathway has also been established, albeit to a lesser extent. acs.orgresearchgate.net The identification of hydroxylated metabolites has further expanded our understanding, highlighting the role of CYP2D6. nih.govnih.gov While the direct quantification of this compound in these studies is not always explicitly stated, the occurrence of N-oxidation as a metabolic fate for similar compounds and the enzymes involved suggest its likely formation. acs.orgnih.gov

Table 1: Key Enzymes in Pimozide Metabolism

| Enzyme Family | Specific Isoform(s) | Primary Metabolic Pathway(s) | Key Findings |

| Cytochrome P450 | CYP3A4 | N-dealkylation, Hydroxylation | Major contributor to pimozide metabolism. acs.orgresearchgate.netnih.gov |

| CYP1A2 | N-dealkylation, N-oxidation | Minor contributor to N-dealkylation. acs.orgfrontiersin.orgresearchgate.net | |

| CYP2D6 | Hydroxylation | Primarily forms 5-hydroxypimozide and 6-hydroxypimozide. nih.govnih.gov | |

| Flavin-Containing Monooxygenase | FMO1, FMO3 | N-oxidation | Potential contributor to N-oxidation of pimozide, though direct evidence is limited in the provided results. researchgate.netannualreviews.org |

Advanced Analytical Characterization and Quantification of Pimozide N Oxide

Chromatographic Separation Techniques for N-Oxide Metabolites

The separation of drug metabolites from the parent compound and from each other is a critical first step in their analysis. Given the polar nature of N-oxide metabolites, chromatographic techniques are indispensable for achieving the necessary resolution from the less polar parent drug and other metabolites.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation of pharmaceutical compounds and their metabolites. The development of a robust HPLC method for Pimozide (B1677891) N-Oxide requires careful optimization of several parameters to achieve adequate separation from pimozide and its other degradation products or metabolites.

A typical reversed-phase HPLC (RP-HPLC) method for the analysis of pimozide and its related substances would utilize a C18 column. For instance, a validated stability-indicating HPLC method for pimozide and its impurities used a Spherisorb ODS2 column (250mm x 4.6mm, 5µm). The mobile phase composition is critical for resolution. A mixture of methanol (B129727), acetonitrile, and a buffer, such as 0.1M sodium perchlorate, in a ratio of 40:30:30 (v/v) at a pH of 6.1 has been shown to effectively separate pimozide from its impurities. rjptonline.org In such a system, pimozide had a retention time of approximately 7.0 minutes, while its impurities were retained for different times, for example, 5.9 and 10.1 minutes. rjptonline.org

Due to the increased polarity of the N-oxide functional group, Pimozide N-Oxide would be expected to have a shorter retention time than the parent pimozide in a reversed-phase system. The precise retention time would be dependent on the specific chromatographic conditions. Method development would involve adjusting the mobile phase composition, pH, and gradient to optimize the separation between Pimozide and its N-oxide.

Table 1: Illustrative HPLC Method Parameters for Pimozide Analysis

| Parameter | Condition |

| Column | Spherisorb ODS2, 250mm x 4.6mm, 5µ |

| Mobile Phase | Methanol: Acetonitrile: 0.1M Sodium Perchlorate (40:30:30, v/v) |

| pH | 6.1 |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 240 nm |

| Pimozide Retention Time | ~7.0 min |

| Impurity A Retention Time | ~5.9 min |

| Impurity B Retention Time | ~10.1 min |

This table is based on a published method for pimozide and its impurities and serves as a starting point for the development of a method for this compound. rjptonline.org

Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling for Enhanced Separation

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful analytical tool that combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of mass spectrometric detection. This is particularly advantageous for the analysis of complex biological matrices where metabolites are often present at low concentrations.

For the analysis of pimozide in human plasma, a sensitive and specific LC-electrospray ionization (ESI)-MS method has been developed. researchgate.net Such methods typically employ a reversed-phase column, such as a Thermo Hypersil-HyPURITY C18 (150mm x 2.1mm, 5µm), with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 5mM ammonium (B1175870) acetate (B1210297) at pH 3.5), methanol, and acetonitrile. researchgate.net The gradient elution program is optimized to achieve separation of the analytes of interest. The high selectivity of the mass spectrometer allows for the detection of co-eluting compounds, which might not be possible with UV detection alone.

Mass Spectrometric Approaches for Structural Elucidation and Identification

Mass spectrometry is an indispensable tool for the structural elucidation of drug metabolites. Through precise mass measurement and fragmentation analysis, the identity of a metabolite can be confidently determined.

High-Resolution Mass Spectrometry (HRMS) in Metabolite Identification

High-resolution mass spectrometry (HRMS), often utilizing Orbitrap or time-of-flight (TOF) mass analyzers, provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. In the context of metabolite identification, HRMS can distinguish between isobaric compounds (compounds with the same nominal mass but different elemental compositions).

The formation of an N-oxide metabolite results in a mass increase of 15.9949 Da (the mass of an oxygen atom) compared to the parent drug. For pimozide (C28H29F2N3O, exact mass: 461.2279), the expected exact mass of this compound (C28H29F2N3O2) would be approximately 477.2228 Da. HRMS can measure this mass with high precision (typically within 5 ppm), providing strong evidence for the presence of the N-oxide metabolite. A study on the degradation of pimozide identified an oxidative degradation product with a mass 16 amu higher than pimozide, consistent with the formation of an N-oxide. unigoa.ac.in

Tandem Mass Spectrometry (MS/MS and MSn) Fragmentation Analysis for Structural Characterization

Tandem mass spectrometry (MS/MS or MS2) involves the isolation of a precursor ion (in this case, the protonated molecule of this compound, [M+H]+), followed by its fragmentation through collision-induced dissociation (CID) to produce product ions. The resulting fragmentation pattern provides a fingerprint that is characteristic of the molecule's structure.

Table 2: Predicted and Known Mass Spectrometric Data for Pimozide and this compound

| Compound | Exact Mass (Da) | [M+H]+ (m/z) | Key Predicted/Known MS/MS Fragments (m/z) |

| Pimozide | 461.2279 | 462.2352 | 328 (cleavage of the piperidine-benzimidazolone bond), 230, 109 |

| This compound | 477.2228 | 478.2301 | 328 (similar to pimozide), potential fragments indicating loss of oxygen |

Fragmentation data for this compound is predicted based on known fragmentation of Pimozide and general principles of N-oxide fragmentation. unigoa.ac.innih.gov

Application of Isotopic Labeling Strategies in Metabolite Tracing

Isotopic labeling is a powerful technique used to trace the metabolic fate of a drug. By introducing a stable isotope (e.g., 13C, 15N, or 2H) into the drug molecule, researchers can readily distinguish the drug and its metabolites from endogenous compounds in a biological matrix using mass spectrometry.

While specific studies on the use of isotopic labeling to trace the formation of this compound are not extensively documented, the principles of this technique are well-established. For instance, in a study investigating the metabolic effects of pimozide on glioblastoma cells, stable isotope-labeled 13C5-glutamine was used to trace its metabolic flux. nih.gov This demonstrates the utility of isotopic labeling in studying metabolic pathways influenced by pimozide.

In a hypothetical study to trace the formation of this compound, pimozide labeled with a stable isotope (e.g., pimozide-d4) could be administered. myskinrecipes.com The mass spectrometer would then be programmed to detect the labeled pimozide and any metabolites that retain the isotopic label. The mass of Pimozide-d4 N-Oxide would be shifted by the mass of the isotopes, allowing for its unambiguous detection and differentiation from endogenous molecules. This approach is invaluable for confirming metabolic pathways and for quantifying the extent of metabolite formation. researchgate.netboku.ac.at

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation of N-Oxides

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of molecules, including N-oxides. nih.govnih.gov The formation of an N-oxide bond introduces significant electronic changes that are readily detectable in both ¹H and ¹³C NMR spectra, providing conclusive evidence of the oxidation at the piperidine (B6355638) nitrogen of Pimozide.

The primary effect of N-oxidation is the deshielding of adjacent protons and carbons due to the electron-withdrawing nature of the N⁺-O⁻ group. This results in a downfield shift (an increase in ppm value) for the signals of nuclei close to the newly formed bond. acs.org In the case of this compound, the protons on the carbon atoms directly attached to the piperidine nitrogen (positions 2 and 6) are expected to show a notable downfield shift compared to the parent Pimozide molecule.

Studies on various piperidine N-oxides have established that N-oxidation leads to considerable changes in the chemical shifts of carbon atoms at the β (adjacent) and γ (one bond further) positions relative to the N⁺-O⁻ group. lew.ro The magnitude of these shifts is influenced by the stereochemistry of the N⁺-O⁻ bond. Generally, β-carbons experience a significant downfield shift (deshielding), while γ-carbons can shift either upfield or downfield depending on their geometric relationship to the N-oxide oxygen. lew.ro

Two-dimensional (2D) NMR techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are vital for unambiguous assignment. ucc.ienih.gov These experiments help establish connectivity between protons and carbons, allowing for the precise mapping of the molecular structure and confirming that oxidation occurred at the intended nitrogen atom.

Table 1: Predicted NMR Chemical Shift Changes for this compound This table is based on general principles observed for piperidine N-oxides, as specific spectral data for this compound is not publicly available.

| Nucleus | Position in Piperidine Ring | Expected Change upon N-Oxidation | Rationale |

|---|---|---|---|

| ¹H | Protons at C2, C6 (adjacent to N) | Downfield Shift (Δδ > 0.5 ppm) | Significant deshielding from the adjacent electro-negative N⁺-O⁻ group. acs.orgrsc.org |

| ¹H | Protons at C3, C5 | Minor Downfield/Upfield Shift | Smaller inductive and anisotropic effects. |

| ¹³C | C2, C6 (β-carbons) | Significant Downfield Shift (Δδ +10 to +20 ppm) | Strong deshielding effect from the N⁺-O⁻ oxygen. lew.ro |

| ¹³C | C4 (γ-carbon) | Variable Shift (Upfield or Downfield) | The γ-effect is highly dependent on the stereochemical orientation of the N⁺-O⁻ bond. lew.ro |

Other Spectroscopic Techniques in N-Oxide Characterization (e.g., Infrared, Ultraviolet-Visible)

While NMR provides the most detailed structural information, other spectroscopic methods like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy offer complementary data for the characterization of N-oxides.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying specific functional groups within a molecule. savemyexams.com The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. utdallas.edu For N-oxides, the most characteristic absorption is the N⁺-O⁻ stretching vibration. This bond typically produces a prominent and sharp absorption band in the fingerprint region of the IR spectrum. acs.org For aliphatic tertiary amine N-oxides, like this compound, this characteristic band is generally observed in the 970–950 cm⁻¹ range. acs.orgrsc.org The presence of this band provides strong evidence for the N-oxide functionality.

Table 2: Characteristic Infrared Absorption for N-Oxide Functional Group

| Bond | Vibration Type | Typical Wavenumber (cm⁻¹) | Significance for this compound |

|---|---|---|---|

| N⁺-O⁻ | Stretching | 970 - 950 | A strong, characteristic band in this region is a key indicator of the presence of the piperidine N-oxide group. acs.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy levels. The introduction of an N-oxide group can alter the electronic structure of a molecule, which may, in turn, affect its UV-Vis spectrum. mdpi.com The N-oxide group can act as an auxochrome, modifying the absorption wavelength (λmax) and intensity of the chromophores already present in the molecule.

For aromatic and heterocyclic N-oxides, the formation of the N⁺-O⁻ bond often leads to a bathochromic (red) shift, where the λmax moves to a longer wavelength. rsc.orgresearchgate.net This is due to charge transfer from the N-oxide oxygen to the ring system. While Pimozide itself is not a simple aromatic N-oxide, its structure contains chromophoric groups (the benzimidazolinone and bis(p-fluorophenyl)butyl moieties). The N-oxidation of the piperidine nitrogen could influence the electronic environment of these chromophores, potentially leading to observable shifts in the UV-Vis spectrum. Studies on Pimozide have identified absorption maxima in methanol, which can serve as a baseline for comparison. acs.org

Table 3: UV-Vis Spectral Data Comparison

| Compound | Solvent | Reported λmax (nm) | Expected Change for this compound |

|---|---|---|---|

| Pimozide | Methanol | 268 | A potential bathochromic (to >268 nm) or hypsochromic (to <268 nm) shift due to the electronic influence of the N⁺-O⁻ group on the molecule's chromophores. mdpi.comrsc.org |

Research Applications and Significance of Pimozide N Oxide As a Chemical Entity

Role as an Analytical Reference Standard in Pharmaceutical Quality Control

In the field of pharmaceutical quality control, the purity and identity of active pharmaceutical ingredients (APIs) are of paramount importance. Pimozide (B1677891) N-oxide serves as an analytical reference standard in this context. Reference standards are highly purified compounds used as a benchmark for quantitative and qualitative analysis of pharmaceuticals.

The availability of well-characterized reference standards for pimozide and its related substances, including potential impurities and degradation products, is crucial for the development and validation of analytical methods. rjptonline.orgsynzeal.com These methods, such as high-performance liquid chromatography (HPLC), are employed to ensure that the bulk drug and its final dosage forms meet the stringent requirements of pharmacopoeias. rjptonline.orgsigmaaldrich.comsigmaaldrich.com The use of reference standards like pimozide N-oxide allows for the accurate identification and quantification of impurities, ensuring the safety and efficacy of the final pharmaceutical product. synzeal.com

Table 1: Analytical Applications of Pimozide and Related Reference Standards

| Application | Analytical Technique(s) | Purpose |

| Purity Assessment | HPLC, HPTLC, Spectrophotometry | To quantify the amount of pimozide and identify any impurities or degradation products. rjptonline.orgresearchgate.net |

| Method Validation | Various | To ensure the analytical method is accurate, precise, and reliable for its intended purpose. synzeal.com |

| Stability Studies | HPLC | To assess the stability of pimozide under various environmental conditions. rjptonline.org |

| Identification | Spectroscopy (IR, NMR, MS) | To confirm the chemical structure of pimozide and its related compounds. nih.gov |

Utility in Drug Metabolism Research and Metabolite Identification Workflows

This compound is an important tool in the study of drug metabolism, which encompasses the biochemical processes that modify drug compounds within the body. Understanding how a drug is metabolized is critical for assessing its efficacy and safety.

The metabolic fate of pimozide in the human body is complex, involving several enzymatic pathways. nih.govacs.org While N-dealkylation is a major metabolic route for pimozide, other pathways, including N-oxidation, also contribute to its biotransformation. nih.govacs.org The formation of N-oxide metabolites is a common biotransformation for compounds containing nitrogen atoms, often catalyzed by cytochrome P450 (CYP) enzymes or flavin-containing monooxygenases (FMOs). nih.govresearchgate.net

The identification and characterization of drug metabolites are key components of drug metabolism studies. waters.com Advanced analytical techniques are employed to create a detailed profile of the metabolites formed from a parent drug. High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for this purpose, allowing for the separation, detection, and identification of metabolites in biological samples. nih.govresearchgate.net

The process of metabolite identification often involves comparing the chromatographic and mass spectral data of potential metabolites in a sample with that of synthesized reference standards. synzeal.com Software tools can assist in this process by predicting potential metabolites and comparing experimental data with library entries. waters.comthermofisher.com The isolation and structural elucidation of metabolites, such as an N-oxide derivative, can be confirmed using spectroscopic methods like infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS). nih.gov

Research Considerations for Deuterium-Labeled N-Oxide Variants in Pharmacokinetic Studies

Pharmacokinetic studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a drug. Deuterium-labeled compounds, where one or more hydrogen atoms are replaced by their heavier isotope, deuterium (B1214612), are valuable tools in this research. chemsrc.cominformaticsjournals.co.in The substitution of hydrogen with deuterium can alter the metabolic profile of a drug due to the kinetic isotope effect, where the bond between carbon and deuterium is stronger than the carbon-hydrogen bond, potentially slowing down metabolic reactions at that site. informaticsjournals.co.ingoogle.com

Deuterium-labeled variants of this compound, such as pimozide-d5 N-oxide, can be used as internal standards in quantitative bioanalytical methods. medchemexpress.com The use of stable isotope-labeled internal standards is a common practice in LC-MS-based pharmacokinetic studies to ensure high accuracy and precision. Furthermore, studying the pharmacokinetics of deuterated compounds can provide insights into metabolic pathways and help in the design of new drugs with improved pharmacokinetic properties. informaticsjournals.co.ingoogle.com

Future Directions in Pimozide N Oxide Research

Development of Novel and More Sensitive Analytical Methods

The accurate quantification and characterization of Pimozide (B1677891) N-Oxide in complex biological matrices are paramount. While methods like liquid chromatography-mass spectrometry (LC-MS) have been developed for pimozide, future research should focus on creating more sensitive and specific assays for its N-oxide metabolite. nih.govresearchgate.net

Future advancements could involve:

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): Developing UHPLC-MS/MS methods can offer higher resolution, shorter analysis times, and improved sensitivity compared to conventional HPLC. nih.govphenomenex.com This would be particularly valuable for detecting the low concentrations of Pimozide N-Oxide expected in biological samples. researchgate.net

High-Resolution Mass Spectrometry (HRMS): Employing HRMS, such as Orbitrap or Time-of-Flight (TOF) analyzers, would enable more confident identification and structural confirmation of the N-oxide metabolite by providing highly accurate mass measurements, which helps in determining the elemental composition. semanticscholar.orgnih.gov

Novel Sample Preparation Techniques: Research into advanced sample preparation techniques, like solid-phase extraction (SPE) with novel sorbents or microextraction methods, could improve the recovery of this compound from biological fluids and reduce matrix effects, leading to more reliable quantification. nih.gov

| Technique | Potential Advantages for this compound Analysis | Research Focus |

|---|---|---|

| UHPLC-MS/MS | Increased sensitivity, higher throughput, better resolution. phenomenex.com | Method development and validation for quantification in plasma, urine, and tissue samples. |

| HRMS (e.g., Q-TOF, Orbitrap) | Unambiguous identification through accurate mass measurement and fragmentation analysis. semanticscholar.orgnih.gov | Structural confirmation and differentiation from isomeric metabolites. |

| Advanced SPE | Improved sample cleanup, higher recovery, and reduced matrix interference. nih.gov | Development of selective sorbents for efficient extraction from complex biological matrices. |

Advanced Structural Elucidation Techniques for Minor N-Oxide Products

Beyond the primary N-oxide, pimozide metabolism may generate other minor N-oxide products or isomers. Identifying and characterizing these minor metabolites is crucial, as they could have unique pharmacological or toxicological properties.

Future research should leverage sophisticated structural elucidation techniques:

Tandem Mass Spectrometry (MS/MS): In-depth MS/MS experiments can reveal characteristic fragmentation patterns of N-oxides, such as the neutral loss of an oxygen atom ([M+H-O]+), which helps to distinguish them from hydroxylated metabolites. researchgate.netresearchgate.net Detailed analysis of product ion spectra is essential for pinpointing the exact location of N-oxidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous structure determination of metabolites. nih.govtechnologynetworks.com For minor metabolites, techniques like offline HPLC-SPE-NMR, where metabolites are isolated before NMR analysis, could be employed. springernature.com 1H and 13C NMR would provide definitive structural information, confirming the N-oxide functionality and its position within the molecule. acs.org

Combined Approaches: A synergistic approach using both HRMS and NMR will provide the highest level of confidence in structural assignments, especially for novel or unexpected minor N-oxide products. springernature.comacs.org

In-depth Enzymatic Characterization and Reaction Kinetics of N-Oxidation

Key future research directions include:

Recombinant Enzyme Screening: Incubating pimozide with a panel of recombinant human CYP and FMO isoforms will identify the specific enzymes capable of forming this compound. This will help determine the relative contribution of each enzyme system. nih.govnih.gov

Enzyme Kinetics: Once the responsible enzymes are identified, detailed kinetic studies should be performed to determine key parameters like the Michaelis-Menten constant (Km) and maximum velocity (Vmax). nih.gov This will provide insights into the efficiency of the N-oxidation reaction and its likely importance at therapeutic drug concentrations.

Inhibition Studies: Investigating the effects of known CYP and FMO inhibitors on this compound formation in human liver microsomes can further confirm the involvement of specific enzymes and assess the potential for drug-drug interactions. nih.gov

| Research Area | Methodology | Objective |

|---|---|---|

| Enzyme Identification | Incubations with recombinant human CYP and FMO enzymes. | To identify the specific isoforms responsible for Pimozide N-oxidation. nih.govnih.gov |

| Reaction Kinetics | Michaelis-Menten analysis using varying substrate concentrations. | To determine Km and Vmax values for the N-oxidation reaction, assessing its efficiency. nih.gov |

| Drug Interaction Potential | Co-incubation studies with specific enzyme inhibitors. | To confirm enzyme contribution and predict potential drug-drug interactions involving the N-oxidation pathway. |

Investigation of Stereochemical Aspects and Chiral Recognition in N-Oxidation Pathways

Pimozide is a chiral compound, and it is well-established that enantiomers of a drug can exhibit different pharmacokinetic and pharmacodynamic properties. wuxiapptec.com The enzymes responsible for drug metabolism are also chiral and can interact differently with each enantiomer, leading to stereoselective metabolism. wuxiapptec.com

Future research must address the stereochemistry of Pimozide N-oxidation:

Stereoselective Metabolism Studies: It is crucial to investigate whether the N-oxidation of pimozide is stereoselective, meaning whether one enantiomer is preferentially metabolized to the N-oxide over the other. This involves incubating individual pimozide enantiomers with the relevant enzyme systems and quantifying the formation of the N-oxide metabolite. wuxiapptec.com

Chiral Analytical Methods: The development of chiral separation methods, likely using chiral High-Performance Liquid Chromatography (HPLC), will be essential. wikipedia.orgamericanpharmaceuticalreview.com These methods are needed to separate and quantify the individual enantiomers of both the parent drug (pimozide) and the metabolite (this compound) in biological samples. nih.gov

Understanding the stereoselectivity of this metabolic pathway is vital, as differences in the rate of metabolism between enantiomers can lead to different plasma concentrations and potentially different therapeutic or adverse effects. wuxiapptec.com

Computational Chemistry and Molecular Modeling of N-Oxidation Mechanisms and Product Stability

Computational approaches can provide powerful predictive insights into the N-oxidation of pimozide, complementing experimental data. nih.govymerdigital.com These in silico methods can help rationalize experimental findings and guide future studies.

Areas for computational investigation include:

Mechanism Prediction: Density Functional Theory (DFT) can be used to model the reaction mechanism of N-oxidation by both CYP and FMO enzyme systems. optibrium.comnih.gov Such calculations can determine the activation energies for oxidation at different nitrogen atoms within the pimozide molecule, predicting the most likely site of N-oxidation. optibrium.com

Metabolite Stability: Computational models can be used to calculate the thermodynamic stability of the potential this compound product(s). scirp.orgscirp.org This can help predict the likelihood of their formation and persistence in a biological system.

Enzyme-Substrate Docking: Molecular docking simulations can model the binding of pimozide within the active sites of the identified CYP or FMO enzymes. This can help explain the observed regioselectivity and stereoselectivity of the N-oxidation reaction.

By integrating these computational tools with experimental results, a more complete and mechanistic understanding of this compound formation can be achieved. nih.govnih.gov

Q & A

Q. What are the established analytical methods for characterizing Pimozide N-Oxide purity and structural integrity?

Methodological Answer:

- Infrared (IR) absorption spectroscopy is a primary method for structural identification, as per pharmacopeial standards. Organic impurity testing should include high-performance liquid chromatography (HPLC) with UV detection, calibrated against reference standards. Quantification of active pharmaceutical ingredients (APIs) requires updated formulas that account for molecular weight adjustments due to N-oxidation .

- Secondary validation via nuclear magnetic resonance (NMR) spectroscopy is recommended to resolve ambiguities in impurity profiles, particularly for distinguishing degradation products .

Q. How does this compound interact with dopamine receptors compared to its parent compound, Pimozide?

Methodological Answer:

- Use competitive radioligand binding assays (e.g., with [³H]-spiperone for D2 receptors) to determine dissociation constants (Kd). This compound exhibits reduced binding affinity due to steric hindrance from the N-oxide moiety, as shown in deuterated analogs (e.g., Pimozide-d5 N-Oxide) .

- Functional activity can be assessed via cAMP accumulation assays in transfected HEK293 cells expressing human D2/D3 receptors, comparing dose-response curves between Pimozide and its N-oxide derivative .

Q. What in vitro models are suitable for preliminary screening of this compound’s antiproliferative effects?

Methodological Answer:

- Conduct MTT assays on cancer cell lines (e.g., prostate DU145, liver Sk-Hep1) to assess dose-dependent growth inhibition. Use concentrations ranging from 1–50 µM, with 48–72-hour exposure periods. Normalize results to vehicle controls and validate via colony formation assays .

- Pair with flow cytometry to evaluate cell cycle arrest (e.g., G0/G1 phase accumulation in prostate cancer models) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of this compound’s anticancer activity across different cancer types?

Methodological Answer:

- Perform comparative transcriptomics (RNA-seq) on responsive vs. non-responsive cell lines (e.g., liver vs. prostate cancer) to identify pathway-specific differences. STAT3 inhibition is dominant in prostate models, while liver cancer studies suggest caspase-independent apoptosis .

- Use siRNA knockdowns of candidate targets (e.g., STAT3, Bcl-2) to isolate mechanistic contributions. Validate via Western blotting for phosphorylated STAT3 (Tyr705) and apoptosis markers (e.g., cleaved PARP) .

Q. What strategies optimize the pharmacokinetic profile of this compound for CNS penetration in neurological disorder research?

Methodological Answer:

- Employ molecular docking simulations to assess blood-brain barrier (BBB) permeability using software like AutoDock Vina. Compare logP values and polar surface areas (PSA) of Pimozide vs. its N-oxide .

- Validate in vivo using microdialysis in rodent models to measure brain-to-plasma ratios. Co-administration with P-glycoprotein inhibitors (e.g., verapamil) may enhance CNS bioavailability .

Q. How should researchers design studies to evaluate this compound’s role in steroid-resistant inflammatory conditions (e.g., severe asthma)?

Methodological Answer:

- Use IL-33/TSLP-driven murine asthma models to test synergy with corticosteroids. Measure airway hyperresponsiveness via plethysmography and cytokine levels (e.g., IL-5, IL-13) via ELISA. This compound’s STAT3 modulation may reverse glucocorticoid resistance .

- Apply single-cell RNA sequencing (scRNA-seq) to bronchial lavage cells to identify immune cell subsets (e.g., neutrophils, ILC2s) most responsive to combination therapy .

Methodological and Data Analysis Questions

Q. What statistical approaches are critical for analyzing dose-response data in this compound studies?

Methodological Answer:

- Use nonlinear regression (e.g., GraphPad Prism’s log[inhibitor] vs. normalized response model) to calculate IC50 values. Apply one-way ANOVA with Dunnett’s post hoc test for multi-group comparisons (e.g., varying doses + controls) .

- Report variability via standard deviations (SDs) or 95% confidence intervals. For skewed data (e.g., migration assay counts), use non-parametric tests like Kruskal-Wallis .

Q. How can researchers ensure reproducibility in synthesizing and testing this compound analogs?

Methodological Answer:

- Document synthetic protocols in compliance with USP guidelines, including solvent purity, reaction temperatures, and purification steps (e.g., column chromatography). Publish detailed NMR and HPLC chromatograms in supplementary materials .

- Share raw data (e.g., flow cytometry FCS files, microscopy images) in public repositories like Figshare or Zenodo, adhering to FAIR principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.